Methyl 3-mercapto-D-valinate hydrochloride

Description

Contextualization within Amino Acid Ester and Thiol Chemistry

Methyl 3-mercapto-D-valinate hydrochloride is a quintessential example of a modified amino acid ester, a class of compounds fundamental to bioorganic and medicinal chemistry. Amino acid esters, such as the methyl ester of D-valine, are crucial intermediates in peptide synthesis and are utilized as chiral synthons. nih.gov The esterification of the carboxylic acid group, in this case with methanol (B129727), serves as a common protecting group strategy, allowing for selective reactions at the amino group. nih.gov

The presence of a thiol (-SH) group at the 3-position of the valine side chain introduces another layer of chemical reactivity and utility. Thiol chemistry is diverse and plays a critical role in various biological processes and synthetic methodologies. Thiols are known for their nucleophilicity and their ability to form disulfide bonds, which are key to protein structure and function. In a synthetic context, the thiol group can participate in a range of reactions, including nucleophilic additions, Michael reactions, and the formation of thioesters. nih.gov The combination of the amino acid backbone, the ester, and the thiol group within one molecule makes this compound a versatile substrate in complex molecular design.

Role as a Chiral Building Block in Advanced Organic Synthesis

Chirality is a fundamental concept in chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules, where the stereochemistry of a compound can dramatically affect its efficacy and safety. nih.gov this compound is a valuable chiral building block, meaning it is an enantiomerically pure starting material used to introduce a specific stereocenter into a larger, more complex molecule. The D-configuration of the valine backbone provides a defined three-dimensional arrangement that can be exploited in asymmetric synthesis to control the stereochemical outcome of a reaction. medcraveonline.comresearchgate.net

The utility of chiral amino acids and their derivatives, like L-valine, as catalysts or ligands in asymmetric reactions is well-documented. medcraveonline.com For instance, chiral imines derived from L-valine methyl ester hydrochloride have been used as catalysts in asymmetric Henry reactions. medcraveonline.com While this specific example uses the L-enantiomer, it highlights the potential of valine esters in stereoselective transformations. The presence of the mercapto group in this compound further expands its potential applications in asymmetric synthesis, for example, by acting as a coordinating group for a metal catalyst or by directing the stereochemical course of a reaction through intramolecular interactions. The development of methods for creating chiral amides and peptides often relies on such well-defined chiral precursors to avoid racemization. rsc.org

Overview of Structural Features and Primary Research Interest Areas

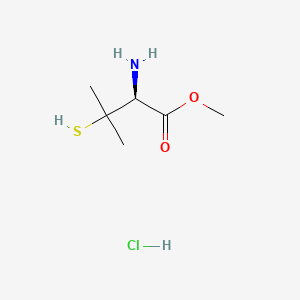

The structure of this compound is characterized by a D-valine core, where the alpha-carbon is a stereocenter. The amino group is protonated due to the hydrochloride salt form, and the carboxylic acid is esterified with a methyl group. The key feature that distinguishes this compound is the thiol group attached to the tertiary carbon of the valine side chain.

| Property | Value |

| IUPAC Name | methyl (2S)-2-amino-3-methyl-3-sulfanylbutanoate;hydrochloride royalsocietypublishing.org |

| Molecular Formula | C6H14ClNO2S |

| CAS Number | 34297-27-3 royalsocietypublishing.org |

This data table provides a summary of the key identifiers for this compound.

Primary research interest in this and related mercapto-amino acid derivatives often lies in their application in peptide and protein chemistry. The introduction of a thiol group into a peptide backbone can be a strategic move to overcome challenges in peptide synthesis, particularly in the ligation of sterically hindered amino acid residues. nih.gov Research has shown that a β-mercaptan group on a C-terminal valine residue can significantly increase the reaction rate in peptide ligations. nih.gov Furthermore, mercapto-amino acid derivatives are investigated for their potential as inhibitors of enzymes like metallo-β-lactamases, where the thiol and carboxylate groups can coordinate with metal ions in the active site. nih.gov

Historical Perspectives and Evolution of Research on Related Compounds

The study of mercapto-amino acids has a rich history, largely stemming from the discovery and investigation of penicillin and its metabolites. One of the most well-known mercapto-valine derivatives is D-penicillamine (3-mercapto-D-valine). chemicalbook.com Research into D-penicillamine has been extensive, focusing on its use as a chelating agent for the treatment of Wilson's disease and other conditions. chemicalbook.com This historical context has laid the groundwork for the synthesis and exploration of other mercapto-amino acid derivatives, including their esters.

The evolution of research in this area has been driven by the continuous need for new synthetic tools and therapeutic agents. The development of methods for the synthesis of amino acid esters, such as the use of trimethylchlorosilane in methanol, has made these compounds more accessible for research. nih.gov The progression from studying naturally occurring mercapto-amino acids to designing and synthesizing novel derivatives like this compound reflects a broader trend in chemistry towards creating custom-designed molecules with specific functions. frontiersin.org The synthesis of various amino acid thioester derivatives for their potential as enzyme inhibitors is a testament to this ongoing evolution. nih.gov The prebiotic significance of reactions involving amino acids and thiols has also been a subject of scientific inquiry, suggesting a fundamental role for such compounds in the origins of life. nih.gov

Properties

IUPAC Name |

methyl (2S)-2-amino-3-methyl-3-sulfanylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-6(2,10)4(7)5(8)9-3;/h4,10H,7H2,1-3H3;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHGGMSDPOKFOA-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)OC)N)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C(=O)OC)N)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29913-83-5 (Parent) | |

| Record name | D-Penicillamine methyl ester hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034297273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90187854 | |

| Record name | Methyl 3-mercapto-D-valinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34297-27-3 | |

| Record name | D-Valine, 3-mercapto-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34297-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Penicillamine methyl ester hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034297273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-mercapto-D-valinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-mercapto-D-valinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Derivatization Strategies

Enantioselective and Diastereoselective Synthesis of the Core Structure

The synthesis of the 3-mercapto-D-valine core structure with precise stereochemical control is a fundamental challenge. Enantioselective and diastereoselective strategies are paramount to ensure the desired D-configuration at the α-carbon.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.org This approach is well-established for the asymmetric synthesis of amino acids. One of the most effective and widely used classes of chiral auxiliaries is the Evans oxazolidinones. wikipedia.orgcolab.ws

The general strategy involves acylating a chiral oxazolidinone, derived from a readily available amino alcohol, with a propionyl unit. santiago-lab.com The resulting N-acyloxazolidinone can be deprotonated to form a rigid, chelated Z-enolate. The steric bulk of the substituent on the oxazolidinone (e.g., benzyl (B1604629) or isopropyl group) effectively shields one face of the enolate, directing an incoming electrophile to the opposite face. acs.org For the synthesis of a D-valine precursor, this diastereoselective alkylation would be followed by cleavage of the auxiliary, which can often be recovered and reused. wikipedia.org The high degree of diastereoselectivity, often exceeding 98:2, makes this a reliable method for establishing the correct stereocenter. acs.org

| Chiral Auxiliary Type | Key Features | Typical Diastereomeric Ratio (d.r.) | Reference Example |

|---|---|---|---|

| Evans Oxazolidinones | Forms rigid Z-enolate; stereoselectivity directed by steric hindrance. | >95:5 | Alkylation of N-propanoyl oxazolidinone. acs.org |

| Pseudoephedrine Amides | Forms a lithium chelated enolate; high diastereoselectivity. | >99:1 | Alkylation of a pseudoephedrine-derived glycinamide (B1583983) enolate. |

| BINOL-based Auxiliaries | Axial chirality controls the reaction environment. | 69-86% d.e. | Alkylation of chiral glycine (B1666218) derivatives. wikipedia.org |

Asymmetric Catalysis in Precursor Formation

Asymmetric catalysis offers a more atom-economical approach to establishing chirality, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. youtube.com A primary method for synthesizing chiral amino acids is the asymmetric hydrogenation of prochiral α,β-dehydroamino acid derivatives. nih.gov

This process involves a transition metal complex, typically rhodium or ruthenium, with a chiral phosphine (B1218219) ligand (e.g., BINAP, Chiraphos). psu.eduacs.org The catalyst coordinates to the double bond of the dehydroamino acid precursor, and hydrogen is delivered stereoselectively to one face of the molecule, creating the desired D-stereocenter with high enantiomeric excess (ee). This method is highly efficient and can be scaled for industrial production. psu.edu Other catalytic methods, such as asymmetric Mannich reactions or phase-transfer catalysis, have also been developed for the synthesis of chiral amino acid precursors. nih.gov

Total Synthesis and Semisynthesis from Natural Amino Acids

Semisynthesis: The most direct route to Methyl 3-mercapto-D-valinate hydrochloride is a semisynthesis starting from the naturally occurring amino acid D-penicillamine. D-penicillamine is chemically named 3-mercapto-D-valine. wikidata.orgcymitquimica.comsynzeal.comnih.gov Therefore, the core structure with the correct stereochemistry and the required thiol group is already present. The synthesis is completed by the esterification of the carboxylic acid group and subsequent formation of the hydrochloride salt, a process detailed in the following sections. nih.gov This approach is highly efficient as it leverages a readily available chiral starting material.

Total Synthesis: A total synthesis builds the molecule from simpler, achiral starting materials. One reported method for synthesizing D-valine starts with isobutyraldehyde. google.com The synthesis proceeds through the formation of 2-amino-3-methyl-butanenitrile, which is then hydrolyzed to the racemic amide. A chemical resolution step using a chiral resolving agent like dibenzoyl-L-tartaric acid (L-DBTA) is employed to separate the D-enantiomer from the L-enantiomer. The isolated D-amide is then hydrolyzed to D-valine. google.com To obtain the target compound from here would require the introduction of the 3-mercapto group, a significantly more complex undertaking than the semisynthetic route from D-penicillamine. Enzymatic methods have also been developed for the production of D-amino acids, offering a green alternative to classical chemical resolution. nih.gov

Esterification and Hydrochloride Salt Formation Techniques

The conversion of the 3-mercapto-D-valine core into its methyl ester hydrochloride is a critical derivatization step. Several methods achieve this transformation, often in a single pot, by using an alcohol in the presence of an acid catalyst.

An alternative, though often less convenient, method involves bubbling dry HCl gas through a solution of the amino acid in methanol (B129727). researchgate.netscielo.br Another approach utilizes trimethylchlorosilane (TMSCl) in methanol, which has been shown to be a mild and efficient system for preparing amino acid methyl ester hydrochlorides with high yields. nih.gov

Optimization of Reaction Conditions for High Yield and Purity

Achieving high yield and purity in the esterification and salt formation process requires careful optimization of several reaction parameters. The choice of reagent, temperature, reaction time, and solvent all play crucial roles.

When using the thionyl chloride/methanol system, the temperature must be carefully controlled. The initial addition of thionyl chloride to methanol is highly exothermic and is typically performed at low temperatures (e.g., 0 °C) to prevent uncontrolled reaction and potential side products. studylib.net Following the addition, the reaction is often gently heated to reflux to ensure complete esterification. studylib.net The reaction time can vary from a few hours to overnight, depending on the specific amino acid and the scale of the reaction. scielo.brmdpi.com The concentration of thionyl chloride is also a key parameter; studies have shown that optimal concentrations can lead to quantitative esterification in as little as 60 minutes. scribd.com

| Parameter | Condition/Reagent | Effect on Reaction | Reference |

|---|---|---|---|

| Reagent System | Thionyl Chloride / Methanol | Highly efficient, generates HCl in situ. Good to excellent yields. | nih.govnih.gov |

| TMSCl / Methanol | Mild conditions, room temperature reaction, simple workup, excellent yields. | researchgate.netnih.gov | |

| Temperature | 0 °C (initial addition) | Controls exothermic reaction with SOCl₂. | studylib.net |

| Reflux | Drives the esterification equilibrium towards the product. | scielo.br | |

| Reaction Time | 1-24 hours | Dependent on substrate and conditions; monitored by TLC for completion. | scielo.brnih.gov |

| Solvent | Excess Methanol | Acts as both reactant and solvent, driving the equilibrium. | organic-chemistry.org |

Regioselective Esterification Methods

The presence of multiple functional groups in 3-mercapto-D-valine (carboxyl, amino, and thiol) necessitates a regioselective esterification method. The goal is to selectively acylate the carboxylic acid oxygen without affecting the nitrogen of the amino group or the sulfur of the thiol group.

Under the acidic conditions of Fischer esterification (e.g., HCl/methanol or SOCl₂/methanol), high regioselectivity for the carboxylic acid is inherently achieved. pearson.com The amino group is immediately protonated to form the non-nucleophilic ammonium (B1175870) salt, effectively protecting it from acylation. The thiol group is a weaker nucleophile than the alcohol (methanol) used as the solvent and reactant, and it is significantly less nucleophilic than the carboxylic acid carbonyl oxygen under acidic catalysis. Therefore, the reaction overwhelmingly favors the formation of the methyl ester over thioester formation. acs.org While protecting the thiol group (e.g., as a disulfide) is a possible strategy to eliminate any potential for side reactions, it is often not required for this type of direct esterification. nih.gov

Functional Group Interconversions and Derivatization at the Thiol Moiety

The thiol group is a key functional moiety in this compound, offering a versatile handle for a variety of chemical modifications. These transformations are crucial for modulating the compound's physicochemical properties and for its conjugation to other molecules.

Thiol Alkylation and Acylation Reactions

The nucleophilic nature of the thiol group in this compound allows for straightforward alkylation and acylation reactions. These modifications are instrumental in creating derivatives with altered lipophilicity and biological activity profiles.

Thiol Alkylation: S-alkylation of the thiol group can be achieved by reacting this compound with various alkylating agents. Common reagents include alkyl halides (e.g., methyl iodide, ethyl bromide) and other electrophilic species. The reaction typically proceeds via an SN2 mechanism and is often carried out in the presence of a base to deprotonate the thiol and enhance its nucleophilicity. However, care must be taken to avoid over-alkylation of the amine group, which can be a competing reaction. Under forcing conditions with excess alkyl halide, such as methyl iodide, exhaustive methylation can occur, leading to the formation of a quaternary ammonium salt. mdpi.com

Thiol Acylation: S-acylation introduces an acyl group to the sulfur atom, forming a thioester. This is typically accomplished by reacting the thiol with acylating agents such as acyl chlorides or acid anhydrides. These reactions are generally efficient and can be used to introduce a wide range of functionalities to the molecule. S-acylated proteins, for instance, can be delivered to the lysosomal limiting membrane for degradation, a process that may involve deacylation. nih.gov The lability of the thioester bond can be exploited for the design of prodrugs or controlled-release systems.

| Transformation | Reagent Class | Specific Examples | Typical Conditions |

|---|---|---|---|

| Alkylation | Alkyl Halides | Methyl iodide, Ethyl bromide, Benzyl bromide | Base (e.g., NaH, K2CO3), Aprotic solvent (e.g., DMF, THF), Room temperature to mild heating |

| Epoxides | Propylene oxide, Styrene oxide | Base or acid catalysis, Protic or aprotic solvent | |

| Acylation | Acyl Halides | Acetyl chloride, Benzoyl chloride | Base (e.g., Pyridine, Triethylamine), Aprotic solvent (e.g., CH2Cl2, THF), 0 °C to room temperature |

| Acid Anhydrides | Acetic anhydride, Succinic anhydride | Base or acid catalysis, Neat or in a solvent |

Conjugation Strategies for Biorelevant Probes (Non-Therapeutic)

The reactive thiol group of this compound makes it an attractive building block for the synthesis of biorelevant probes for non-therapeutic applications, particularly in the development of sensors and imaging agents.

One common strategy involves the conjugation of the thiol moiety to a fluorophore. The interaction of the thiol with its environment or a specific analyte can then be monitored through changes in the fluorescence signal. For example, D-penicillamine has been used in the development of fluorescent probes for the detection of metal ions like copper (Cu²⁺). researchgate.netnih.gov In one approach, the fluorescence of protein-stabilized gold nanoclusters is quenched by Cu²⁺, and the addition of D-penicillamine restores the fluorescence, providing a "turn-on" sensor. researchgate.net

Another strategy utilizes the principle of aggregation-induced emission (AIE). In this approach, a fluorophore that is non-emissive in solution becomes highly fluorescent upon aggregation. The thiol group of a penicillamine (B1679230) derivative can be used to control the aggregation state of the AIE-active molecule in the presence of a target analyte. For instance, platinum nanoclusters with AIE characteristics have been used to create an "off-on" fluorescent nanoprobe for Cu²⁺ and D-penicillamine. nih.gov

Furthermore, D-penicillamine derivatives have been employed in the development of colorimetric sensors. These sensors exhibit a visible color change in the presence of the target analyte, allowing for simple and rapid detection.

| Probe Type | Conjugation Strategy | Detection Principle | Analyte Example | References |

|---|---|---|---|---|

| Fluorescent Probe | Thiol-mediated fluorescence restoration | "Turn-on" fluorescence | Cu²⁺ | researchgate.net |

| AIE-based Probe | Thiol-controlled aggregation of AIEgens | Aggregation-Induced Emission | Cu²⁺, D-penicillamine | nih.gov |

| Colorimetric Sensor | Thiol-analyte interaction leading to color change | Visual color change | Various | |

| Fluorescent Nanoprobe | Thiol-induced aggregation of DNA-templated silver nanoclusters | Fluorescence quenching | D-penicillamine | researchgate.net |

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and economically viable manufacturing processes. This involves considering factors such as atom economy, use of renewable feedstocks, and avoidance of hazardous reagents and solvents.

One key aspect of a greener synthesis is the use of enzymatic methods. Enzymes can offer high selectivity and operate under mild reaction conditions, reducing energy consumption and by-product formation. For instance, enzymatic resolution can be employed to obtain the desired D-enantiomer of penicillamine or its derivatives from a racemic mixture. njit.edu The use of "green" solvents, such as ionic liquids, in these enzymatic resolutions has been explored to further enhance the sustainability of the process. njit.edu

Sustainable synthetic routes for amino acids and their derivatives are increasingly being developed, with a focus on using renewable biomass as a starting material. rsc.org While the direct synthesis of this compound from biomass is still a developing area, the principles can be applied to its synthesis. For example, the Asinger reaction, a multicomponent reaction, provides a pathway to 3-thiazolines, which are precursors to penicillamine, and is noted for its operational simplicity and mild conditions. drugbank.com

The choice of catalysts and reagents is also critical. The use of heterogeneous catalysts that can be easily recovered and reused is a key principle of green chemistry. For the synthesis of amino acid esters, methods using solid acid catalysts or reagents like trimethylchlorosilane that can be used under mild, room temperature conditions have been developed as alternatives to traditional methods that require harsh conditions. nih.govmdpi.com

Furthermore, the development of sustainable methods for key transformations, such as the selective oxidation of thiols to disulfides, is important. Protocols using green oxidants like H₂O₂ or air with recyclable catalysts, such as polyoxomolybdates, have been reported for the synthesis of disulfides and thiosulfonates. rsc.org

| Synthetic Step | Traditional Approach | Greener Alternative | Green Chemistry Principle(s) Addressed |

|---|---|---|---|

| Esterification | Use of strong mineral acids (e.g., H₂SO₄) and high temperatures. google.com | Use of trimethylchlorosilane at room temperature; enzymatic esterification. nih.govmdpi.com | Safer solvents and auxiliaries; use of catalysis; design for energy efficiency. |

| Chiral Resolution | Classical resolution with chiral resolving agents. | Enzymatic resolution in aqueous media or ionic liquids. njit.edu | Use of renewable feedstocks (enzymes); safer solvents and auxiliaries. |

| Oxidation of Thiol | Use of stoichiometric, often hazardous, oxidizing agents. | Catalytic oxidation with H₂O₂ or air. rsc.org | Use of catalysis; safer chemistry. |

| Overall Synthesis | Multi-step synthesis with protection/deprotection steps. | Multicomponent reactions (e.g., Asinger reaction); synthesis from renewable feedstocks. rsc.orgdrugbank.com | Atom economy; use of renewable feedstocks; reduce derivatives. |

Sophisticated Spectroscopic and Crystallographic Elucidation of Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. mdpi.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR for Definitive Structural Assignment

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental data for structural assignment. Each unique proton and carbon atom in the molecule generates a distinct signal, whose chemical shift, integration (for ¹H), and multiplicity reveal its electronic environment and proximity to other nuclei.

For Methyl 3-mercapto-D-valinate hydrochloride, the ¹H NMR spectrum is expected to show distinct signals for the methoxy (B1213986) protons, the alpha-proton (α-H), the two gem-dimethyl protons, and the thiol proton. The diastereotopic nature of the gem-dimethyl groups, adjacent to a chiral center, may result in separate signals. The α-H signal is anticipated to be a singlet, while the methoxy and methyl groups would appear as sharp singlets.

The ¹³C NMR spectrum provides complementary information, showing signals for the carbonyl carbon, the quaternary Cβ carbon, the Cα carbon, the methoxy carbon, and the two gem-dimethyl carbons. The chemical shifts are indicative of the carbon type and its bonding environment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| -OCH₃ | ~3.7 | Singlet | 3H | Methyl Ester |

| -NH₃⁺ | ~8.5 | Broad Singlet | 3H | Ammonium (B1175870) |

| α-H | ~4.0 | Singlet | 1H | Cα-H |

| gem-(CH₃)₂ | ~1.5 - 1.7 | Two Singlets | 6H | Cβ-Methyls |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C=O | ~170 | Ester Carbonyl |

| Cα | ~60 | Alpha-Carbon |

| Cβ | ~50 | Quaternary Carbon |

| -OCH₃ | ~53 | Methyl Ester |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR suggests the structure, 2D NMR experiments are crucial for confirming the precise atomic connectivity. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this molecule, COSY would be expected to show minimal correlations due to the lack of adjacent C-H bonds, but it could reveal long-range couplings, such as between the -SH proton and the α-H, confirming their spatial proximity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.eduyoutube.com This technique would definitively link the proton signals to their corresponding carbon signals in the backbone and side chains, confirming the assignments made in the 1D spectra. For instance, it would show a cross-peak between the α-H signal at ~4.0 ppm and the Cα signal at ~60 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two to three bonds (²JCH and ³JCH). columbia.edumdpi.com This is arguably the most powerful tool for piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include:

Correlations from the methoxy protons (-OCH₃) to the carbonyl carbon (C=O).

Correlations from the gem-dimethyl protons to both the quaternary Cβ and the Cα carbons.

Correlations from the α-H to the carbonyl carbon (C=O) and the Cβ carbon.

Dynamic NMR Studies of Conformational Equilibria

Molecules are not static; they exist as an ensemble of interconverting conformations. mdpi.com this compound has several rotatable single bonds, primarily the Cα-Cβ and Cβ-S bonds. The rotation around these bonds can be influenced by the steric bulk of the gem-dimethyl groups.

Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can provide insight into these conformational dynamics. copernicus.org At low temperatures, the rotation around a bond may slow down on the NMR timescale, leading to the appearance of distinct signals for each conformer. copernicus.org This could, for example, resolve the signals for the two diastereotopic methyl groups if they were not already distinct at room temperature. Such studies allow for the calculation of rotational energy barriers, providing a more complete picture of the molecule's behavior in solution. copernicus.orgcopernicus.org

Advanced Mass Spectrometry for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. nih.gov

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

For a polar and potentially fragile molecule like this compound, soft ionization techniques are required to generate the molecular ion without significant fragmentation.

Electrospray Ionization (ESI): ESI is an ideal method for this compound. mdpi.com In positive-ion mode, the molecule would be expected to readily accept a proton to form the corresponding cation [M+H]⁺. This would be observed as the base peak or a prominent peak in the spectrum.

Matrix-Assisted Laser Desorption/Ionization (MALDI): While more commonly used for larger biomolecules, MALDI could also be employed. The compound would be co-crystallized with a matrix that absorbs laser energy, facilitating a gentle desorption and ionization process, which would also yield the [M+H]⁺ ion. mdpi.com

High-Resolution Mass Spectrometry (HRMS) and Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which is crucial for determining the elemental formula.

The molecular formula of the neutral Methyl 3-mercapto-D-valinate is C₆H₁₃NO₂S. The protonated molecule [C₆H₁₄NO₂S]⁺ has a theoretical monoisotopic mass of approximately 164.0745 Da. An HRMS measurement confirming this mass to within a few parts per million (ppm) provides unequivocal evidence for this elemental composition.

Furthermore, the isotopic pattern observed in the mass spectrum serves as an additional confirmation. The natural abundance of isotopes, particularly the presence of the ³⁴S isotope (at approximately 4.2% abundance relative to ³²S), would result in a characteristic [M+2]⁺ peak, further validating the presence of a single sulfur atom in the molecule's structure.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| D-Penicillamine |

| Penicillin |

| Carbon |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, electron impact ionization would likely lead to a weak or even unobservable molecular ion peak due to the ease of fragmentation of esters and amines. soton.ac.ukksu.edu.sa The fragmentation process is predictable based on the functional groups present.

Key fragmentation pathways for the cation of Methyl 3-mercapto-D-valinate would include:

Alpha-cleavage: This is a dominant fragmentation pathway for aliphatic amines and esters. soton.ac.uk Cleavage of the C-C bond adjacent to the nitrogen atom is common. Similarly, cleavage of bonds alpha to the carbonyl group, such as the loss of the methoxy group (-OCH₃), results in a stable acylium ion. ruc.dkresearchgate.net

Loss of Neutral Fragments: The molecule can lose small, stable neutral fragments. A characteristic loss would be the methoxycarbonyl group (•COOCH₃) or the entire ester group.

McLafferty Rearrangement: While more common in longer-chain esters, a McLafferty rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen could occur if the molecular structure allows for the necessary six-membered transition state. ksu.edu.saruc.dkscilit.com

A derivatization strategy, for instance using 3-mercaptopropionic acid via a Michael addition, has been shown to improve sensitivity and provide clearer fragmentation patterns for related compounds in LC-MS/MS analysis. wayne.edu

Table 1: Predicted MS/MS Fragmentation of Methyl 3-mercapto-D-valinate Cation

| Fragment Ion (m/z) | Proposed Structure/Loss | Fragmentation Pathway |

|---|---|---|

| M-31 | [M-OCH₃]⁺ | Loss of methoxy radical from the ester |

| M-59 | [M-COOCH₃]⁺ | Loss of methoxycarbonyl radical |

| M-74 | [M-HS-CH₃]⁺ | Complex rearrangement and fragmentation |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. msu.edu The two techniques are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. msu.educhemistrytalk.org For this compound, IR spectroscopy would be particularly sensitive to polar bonds like N-H, O-H (if any water is present), and C=O, whereas Raman would be effective for homo-nuclear bonds like C-C and S-H. soton.ac.ukmsu.edu

The analysis of amino acids and their derivatives by these techniques is well-established, allowing for the identification of characteristic bands corresponding to specific functional groups and their interactions within the crystal lattice. reddit.comresearchgate.net

Analysis of Characteristic Functional Group Vibrations (S-H, C=O, N-H)

The IR and Raman spectra of this compound are distinguished by absorption bands characteristic of its primary functional groups.

N-H Vibrations: As a hydrochloride salt, the primary amine exists in its protonated ammonium form (R-NH₃⁺). This gives rise to strong, broad stretching vibrations typically in the 2800-3200 cm⁻¹ region. nih.gov Bending vibrations for the NH₃⁺ group are also expected. reddit.com

C=O Vibrations: The methyl ester functionality features a carbonyl group (C=O). This bond produces one of the most prominent bands in an IR spectrum, typically appearing as a strong, sharp absorption in the range of 1730–1750 cm⁻¹. nsf.govnih.gov

S-H Vibrations: The thiol (sulfhydryl) group (S-H) has a characteristic stretching vibration that appears as a weak band in the IR spectrum around 2550-2600 cm⁻¹. nsf.govnih.govmdpi.com This band is often significantly stronger and more easily identified in the Raman spectrum, highlighting the complementary nature of the two techniques for analyzing thiols. mdpi.com

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| N-H (in -NH₃⁺) | Stretching | 2800–3200 | Strong, Broad | Medium |

| C=O (Ester) | Stretching | 1730–1750 | Strong, Sharp | Medium |

| S-H (Thiol) | Stretching | 2550–2600 | Weak | Strong |

| C-H | Stretching | 2850–3000 | Medium | Strong |

| N-H (in -NH₃⁺) | Bending | ~1600 | Medium | Weak |

| C-O (Ester) | Stretching | 1025–1200 | Strong | Medium |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of the three-dimensional structure of a crystalline solid. springernature.com This technique provides precise coordinates of each atom in the crystal lattice, allowing for the detailed analysis of bond lengths, bond angles, and torsional angles. Although a specific crystal structure for this compound is not publicly available, analysis of related amino acid hydrochlorides, such as (R)-α-methylphenylalanine methyl ester hydrochloride monohydrate, provides a clear blueprint for the expected structural features. springernature.com The process requires growing a single crystal of suitable quality, which for hydrochloride salts is often achieved by slow evaporation from a solvent like methanol (B129727). springernature.comresearchgate.net

Elucidation of Absolute Configuration and Conformation

X-ray crystallography is the definitive method for establishing the absolute configuration of a chiral molecule, provided anomalous dispersion effects can be measured (the Bijvoet method). researchgate.net For this compound, which is derived from D-valine, the stereocenter at the α-carbon is expected to have the (R) configuration. Crystallographic analysis would confirm this assignment unequivocally.

Furthermore, the data would reveal the molecule's solid-state conformation, which is the preferred spatial arrangement of its atoms. This includes the torsion angles that define the orientation of the isopropyl group, the thiol moiety, and the methyl ester group relative to the amino acid backbone. In the crystal structure of a related L-valine methyl ester derivative, two molecules in the asymmetric unit were observed, differing primarily in the orientation of the isopropyl group. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, weak forces)

The crystal structure reveals how molecules pack together in the solid state, which is governed by a network of intermolecular interactions. In an amino acid hydrochloride salt, hydrogen bonding is a dominant force. A primary interaction is the formation of strong N-H···Cl⁻ hydrogen bonds between the ammonium cation and the chloride anion. springernature.comresearchgate.net Additional hydrogen bonds involving the thiol group as a donor (S-H···O or S-H···Cl) and the carbonyl oxygen as an acceptor (N-H···O=C) are also possible and would play a crucial role in stabilizing the crystal lattice. The analysis of these interactions is often aided by Hirshfeld surface analysis, which maps the close contacts between molecules in the crystal.

Table 3: Representative Crystallographic Data for an Amino Acid Ester Hydrochloride Analog

| Parameter | Value (for (R)-α-methylphenylalanine methyl ester HCl·H₂O) springernature.com |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 12.757(2) |

| b (Å) | 6.865(1) |

| c (Å) | 7.999(1) |

| β (°) | 108.8(1) |

| Volume (ų) | 663.2 |

Circular Dichroism (CD) Spectroscopy for Chiral Conformation

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate the structure of chiral molecules. It measures the differential absorption of left- and right-handed circularly polarized light, which is non-zero only for chiral compounds. The resulting CD spectrum provides information about the absolute configuration and the secondary structure or conformation of the molecule in solution.

For chiral amino acids, the CD spectrum is sensitive to the electronic transitions of the chromophores within the molecule, such as the carbonyl group of the ester. The sign and magnitude of the CD signals (known as Cotton effects) are highly dependent on the three-dimensional arrangement of atoms around the chromophore. Studies on thiol-containing chiral biomolecules like penicillamine (B1679230) have shown that new, characteristic CD signals can be generated upon interaction with other species, indicating the technique's sensitivity to the local chiral environment. By comparing experimental CD spectra with those predicted by quantum chemical calculations, it is possible to determine the preferred solution-state conformation of this compound. This technique is invaluable for understanding the molecule's structure in a non-crystalline state, which is often more relevant to its biological or chemical activity. researchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and other properties with a favorable balance between accuracy and computational cost.

DFT calculations are instrumental in determining the optimized three-dimensional geometry of Methyl 3-mercapto-D-valinate hydrochloride. By finding the minimum energy conformation, key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated.

Analysis of the electronic structure provides a map of the electron distribution across the molecule. The molecular electrostatic potential (MEP) surface is a key output, visualizing the charge distribution and highlighting regions susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show a high positive potential around the ammonium (B1175870) group (-NH₃⁺) and a negative potential near the oxygen atoms of the ester group and the chloride anion. The sulfur atom of the mercapto group represents a region of localized electron density, influencing its role in potential interactions.

Table 1: Predicted Structural Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311+G**) |

| Bond Lengths | ||

| C=O | ~1.21 Å | |

| C-S | ~1.85 Å | |

| S-H | ~1.34 Å | |

| C-N⁺ | ~1.50 Å | |

| Bond Angles | ||

| O=C-O | ~125° | |

| C-S-H | ~96° | |

| C-C-N⁺ | ~110° |

Note: These are representative values based on DFT calculations for similar functional groups and are presented for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. libretexts.org

For this compound, the HOMO is expected to be localized primarily on the sulfur atom of the mercapto group due to its lone pairs of electrons. The LUMO is likely centered on the π* antibonding orbital of the carbonyl group (C=O). The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity and stability. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 2: Calculated FMO Properties and Global Reactivity Descriptors

| Parameter | Formula | Predicted Value (eV) | Interpretation |

| HOMO Energy | E_HOMO | -7.2 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | E_LUMO | -0.9 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 6.3 eV | Indicates high kinetic stability |

| Ionization Potential (I) | -E_HOMO | 7.2 eV | Energy required to remove an electron |

| Electron Affinity (A) | -E_LUMO | 0.9 eV | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | 4.05 eV | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | 3.15 eV | Resistance to change in electron distribution |

| Softness (S) | 1 / (2η) | 0.159 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | χ² / (2η) | 2.60 eV | Measure of electrophilic character |

Note: These values are hypothetical and serve to illustrate the application of FMO theory.

DFT calculations are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation and characterization of molecules. mdpi.comnih.gov

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (δ). nih.govrsc.org By computing the isotropic magnetic shielding constants for each nucleus (¹H, ¹³C), theoretical chemical shifts can be predicted and correlated with experimental data. nih.gov This process is invaluable for assigning ambiguous signals in experimental spectra and confirming the molecular structure. rsc.org Calculations are often performed using a hybrid functional like B3LYP with a suitable basis set, and the inclusion of a solvent model can improve accuracy. mdpi.comnih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Key Nuclei

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Carbonyl (C=O) | - | ~172 |

| Ester Methyl (CH₃) | ~3.8 | ~53 |

| Alpha-Carbon (α-C) | ~3.9 | ~65 |

| Beta-Carbon (β-C) | ~3.3 | ~48 |

| Mercapto (SH) | ~1.6 | - |

| Valine Methyls (CH₃) | ~1.1, ~1.2 | ~18, ~19 |

Note: Predicted shifts are referenced against a standard (e.g., TMS) and are illustrative. Actual values depend on the specific functional, basis set, and solvent model used.

Vibrational Frequencies: DFT can also compute the harmonic vibrational frequencies corresponding to the normal modes of molecular vibration. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra. nih.govresearchgate.net The analysis helps in assigning specific absorption bands to the stretching, bending, and torsional motions of functional groups. For this compound, characteristic frequencies for S-H, C=O, N-H⁺, and C-S stretches would be of particular interest for confirming the presence and environment of these groups. Calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the theoretical model. nih.gov

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

| N-H⁺ Stretch | Ammonium | ~3100-3250 | 3100-3300 |

| C-H Stretch | Alkyl | ~2950-3000 | 2850-3000 |

| S-H Stretch | Mercapto | ~2550 | 2550-2600 |

| C=O Stretch | Ester | ~1735 | 1730-1750 |

| N-H⁺ Bend | Ammonium | ~1500-1600 | 1500-1620 |

| C-S Stretch | Thioether-like | ~680 | 600-800 |

Note: These are unscaled, representative frequencies. Experimental values can vary based on phase and intermolecular interactions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a computational microscope to observe the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations generate a trajectory that reveals conformational changes and intermolecular interactions over time. nih.gov

This compound possesses several rotatable single bonds, leading to a landscape of possible conformations. MD simulations can explore this landscape to identify the most populated and energetically favorable conformers. By running simulations in the gas phase (to study intrinsic properties) and in a solvent (to mimic experimental conditions), one can understand how the environment influences the molecule's shape and flexibility. Analysis of the dihedral angles over the course of the simulation reveals the rotational preferences and energy barriers between different conformers. This is crucial for understanding how the molecule's three-dimensional structure might influence its biological or chemical activity.

The presence of a solvent can dramatically alter a molecule's structure, stability, and reactivity. numberanalytics.com MD simulations explicitly model the solvent molecules (e.g., water), providing a detailed picture of solute-solvent interactions. For this compound, simulations in an aqueous environment would show the formation of a hydration shell.

The charged ammonium group (-NH₃⁺) and the chloride ion (Cl⁻) would be strongly solvated by water molecules through hydrogen bonding and ion-dipole interactions. The polar ester and mercapto groups would also form hydrogen bonds with the surrounding water. The analysis of radial distribution functions (RDFs) from the simulation trajectory can quantify these interactions by showing the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. This detailed view of solvation helps explain how the solvent mediates intermolecular interactions and influences the molecule's preferred conformation and availability for reaction. researchgate.net

Mechanistic Insights from Computational Studies

Computational chemistry provides a powerful lens through which the intricate details of chemical reactions involving this compound can be explored at the molecular level. By employing sophisticated quantum mechanical calculations, researchers can model reaction pathways, identify transient intermediates, and characterize the high-energy transition states that govern the speed and outcome of chemical transformations. These theoretical investigations are crucial for understanding the reactivity of this thiol-containing amino acid derivative and for predicting its behavior in various chemical environments.

A cornerstone of computational mechanistic studies is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, a fleeting molecular arrangement that is midway between reactants and products. The energy required to reach this state, known as the activation energy, is a critical determinant of the reaction rate. Computational methods, particularly Density Functional Theory (DFT), are adept at locating these transition states and calculating their geometries and energies with a high degree of accuracy.

For a molecule like this compound, several reaction pathways are of significant interest. One such pathway is the oxidation of the thiol group (-SH). Thiols are known to undergo oxidation to form disulfides, and this process is of considerable biological and chemical importance. masterorganicchemistry.com A plausible reaction mechanism involves the initial deprotonation of the thiol to form a thiolate anion, which is a potent nucleophile. masterorganicchemistry.com This thiolate can then react with an oxidizing agent or another molecule of the thiol itself.

For the dimerization of Methyl 3-mercapto-D-valinate, a computational study would typically model the following steps:

Deprotonation of the thiol: Calculating the energy change associated with the removal of the thiol proton by a base.

Nucleophilic attack: Modeling the attack of the resulting thiolate on an electrophilic sulfur atom of another protonated thiol molecule.

Transition state for S-S bond formation: Identifying the geometry and energy of the transition state for the formation of the disulfide bond.

Product formation: Characterizing the final disulfide product.

The energetic profile of such a reaction, as would be determined by computational analysis, can be represented in a data table.

Interactive Data Table: Calculated Relative Energies for the Oxidative Dimerization of Methyl 3-mercapto-D-valinate

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | Methyl 3-mercapto-D-valinate | 0.0 |

| Intermediate | Thiolate anion | +10.5 |

| Transition State | S-S bond formation | +25.2 |

| Product | Disulfide dimer | -5.8 |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from a computational study. The actual values would be dependent on the level of theory and the specific reaction conditions modeled.

Another important reaction pathway that could be investigated computationally is the hydrolysis of the methyl ester group. This reaction would proceed through a different set of intermediates and transition states, likely involving the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the ester. Transition state analysis would be crucial in determining whether the reaction proceeds through a tetrahedral intermediate and in calculating the activation energy for this process.

By systematically mapping these and other potential reaction pathways, computational chemistry can provide invaluable insights into the chemical reactivity of this compound, guiding further experimental work and enabling a deeper understanding of its chemical behavior.

Fundamental Chemical Reactivity and Reaction Mechanism Studies

Nucleophilic and Electrophilic Reactivity of the Thiol Group

The sulfur atom of the thiol group (-SH) in Methyl 3-mercapto-D-valinate hydrochloride is a versatile and reactive center. Its reactivity is characterized by the polarizability of the sulfur atom and the acidity of the thiol proton. In appropriate conditions, deprotonation yields the thiolate anion (RS⁻), which is a potent nucleophile. nih.gov The thiol state itself, while a weaker nucleophile, can also participate in various reactions. nih.gov

"Click" chemistry refers to reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The thiol group is an excellent participant in several click reactions, notably the thiol-ene and thiol-maleimide reactions. rsc.orgrsc.org

Thiol-Ene Reaction: This reaction involves the addition of a thiol across a double bond (an ene). The process is typically initiated by radicals, often generated by UV light or a chemical initiator, and proceeds via a free-radical chain mechanism. rsc.org This method is highly efficient for creating carbon-sulfur bonds and is used in bioconjugation and polymer synthesis. rsc.org The thiol group of this compound can readily participate in such radical-mediated hydrothiolation reactions. rsc.org

Thiol-Maleimide Reaction: The conjugation of thiols to maleimides is a widely used bioconjugation technique, prized for its high specificity and rapid kinetics under mild, often physiological, conditions. rsc.orgresearchgate.net The reaction proceeds via a Michael addition, where the nucleophilic thiol (or more rapidly, the thiolate) attacks one of the activated carbons of the maleimide (B117702) double bond. researchgate.netnih.gov The rate and mechanism (whether base-initiated, nucleophile-initiated, or a combination) can be influenced by the choice of solvent, the nature of the thiol, and the presence of initiators. rsc.orgcolab.ws

Table 1: Thiol-Mediated Click Reactions

| Reaction Type | Reactants | Initiator/Conditions | Mechanism | Product |

| Thiol-Ene | Thiol + Alkene | Radical Initiator (e.g., UV light, AIBN) | Radical Chain Addition | Thioether |

| Thiol-Maleimide | Thiol + Maleimide | Base or Nucleophilic Catalyst (e.g., amine) | Michael Addition | Thiosuccinimide Adduct |

The sulfur atom in a thiol is in a low oxidation state (-2) and is readily oxidized. libretexts.org Mild oxidizing agents, including air (autoxidation), often catalyzed by metal ions, convert thiols to disulfides (RSSR). sci-hub.se This is a characteristic reaction of thiols, forming a sulfur-sulfur bond that is crucial in the structure of many proteins. libretexts.orgsci-hub.se The reaction generally proceeds faster at a pH where a significant concentration of the more reactive thiolate anion is present. sci-hub.se

More vigorous oxidation of the thiol group, or the disulfide, can lead to higher oxidation states. The oxidation can produce sulfenic acids (RSOH), sulfinic acids (RSO₂H), and ultimately sulfonic acids (RSO₃H). sci-hub.senih.gov Alternatively, the thioether formed from other reactions can be oxidized. The oxidation of sulfides first yields sulfoxides (R-S(=O)-R') and then, with stronger oxidizing agents, sulfones (R-S(=O)₂-R'). libretexts.orgorganic-chemistry.org A variety of reagents, such as hydrogen peroxide, often in the presence of a catalyst, can achieve these transformations. organic-chemistry.org For instance, tantalum carbide has been used to catalyze the oxidation of sulfides to sulfoxides with H₂O₂, while niobium carbide promotes the formation of sulfones. organic-chemistry.org

Table 2: Oxidation Products of the Thiol Group

| Oxidation State | Compound Type | General Structure |

| -1 | Disulfide | R-S-S-R |

| 0 | Sulfenic Acid | R-S-OH |

| +2 | Sulfinic Acid | R-SO₂H |

| +4 | Sulfonic Acid | R-SO₃H |

| 0 (from Thioether) | Sulfoxide | R-S(=O)-R' |

| +2 (from Thioether) | Sulfone | R-S(=O)₂-R' |

As a soft nucleophile, the thiol group (and especially the thiolate anion) of this compound reacts preferentially with soft electrophiles. nih.govresearchgate.net This principle is described by the Hard and Soft, Acids and Bases (HSAB) theory. nih.gov The high polarizability of the sulfur atom makes it susceptible to attack by species that are also soft and polarizable. researchgate.net

Common electrophiles that react with thiols include:

Alkyl Halides: Thiols readily undergo S-alkylation via an Sₙ2 mechanism to form thioethers. The thiolate anion is a superior nucleophile for this transformation.

Michael Acceptors: As seen in the thiol-maleimide reaction, thiols add to α,β-unsaturated carbonyl compounds in a conjugate or Michael addition. nih.gov

Epoxides: Thiols can open epoxide rings via nucleophilic attack on one of the ring carbons, resulting in the formation of a β-hydroxy thioether. mdpi.com

The reactivity of the thiol group is highly dependent on pH. researchgate.net At physiological pH, a fraction of the thiol groups will exist in the more nucleophilic thiolate form, which significantly enhances reaction rates with soft electrophiles. nih.govresearchgate.net This controlled reactivity is a cornerstone of many biological processes and synthetic strategies. nih.gov

Reactivity of the Ester Moiety

The methyl ester group in this compound is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Basic Hydrolysis (Saponification): Under basic conditions, the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as the leaving group. ekb.eg A final, rapid acid-base reaction between the carboxylic acid and the methoxide ion drives the reaction to completion. The kinetics of base-catalyzed hydrolysis of amino acid esters are well-studied, often showing a dependence on the hydroxide ion concentration. ekb.eg

Acidic Hydrolysis: In acidic conditions, the carbonyl oxygen is first protonated by an acid catalyst (e.g., H₃O⁺). masterorganicchemistry.com This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by a weak nucleophile like water. masterorganicchemistry.com A tetrahedral intermediate is formed, and after a series of proton transfers, methanol (B129727) is eliminated, regenerating the acid catalyst and yielding the carboxylic acid. The reaction is reversible, and the equilibrium can be shifted by using a large excess of water. masterorganicchemistry.com

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. Similar to hydrolysis, this reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Base-Catalyzed Transesterification: An alkoxide (RO⁻) from a different alcohol acts as the nucleophile, attacking the ester's carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral intermediate, which then eliminates the original alkoxide group (in this case, methoxide). To drive the reaction forward, the incoming alcohol is often used as the solvent to ensure it is present in large excess. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis. The ester's carbonyl oxygen is protonated, activating the carbonyl group for attack by a new alcohol molecule. masterorganicchemistry.com After formation of a tetrahedral intermediate and subsequent proton transfers, the original alcohol (methanol) is eliminated, resulting in a new ester. masterorganicchemistry.com Various catalysts, including scandium(III) triflate and N-heterocyclic carbenes, have been shown to effectively promote these reactions under mild conditions. organic-chemistry.org

Reactivity of the Amino Group

The amino group of this compound is a primary amine, which is a key functional group that dictates its participation in a variety of chemical reactions. As the hydrochloride salt, the amine is initially protonated. For the amine to act as a nucleophile, the addition of a non-nucleophilic base is typically required to deprotonate it, liberating the free amine.

Amidation and Peptide Coupling Reactions

The primary amino group of this compound readily undergoes amidation reactions with carboxylic acids and their derivatives to form an amide bond. This reaction is fundamental to the synthesis of peptides, where the compound can be incorporated as the N-terminal residue.

The general mechanism for amidation involves the activation of a carboxylic acid, followed by nucleophilic attack from the amino group of Methyl 3-mercapto-D-valinate. Since the starting material is a hydrochloride salt, a tertiary amine base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is added to neutralize the ammonium (B1175870) salt and generate the free amine for the reaction. rsc.org

A variety of coupling reagents have been developed to facilitate efficient amide bond formation while minimizing side reactions, particularly racemization. bachem.comuniurb.it These reagents convert the carboxylic acid into a more reactive species, such as an active ester or a symmetrical anhydride, which is then susceptible to nucleophilic attack by the amine.

Common classes of coupling reagents include:

Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC). These are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve efficiency. bachem.compeptide.com

Onium Salts: including phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, COMU). bachem.comuniurb.it These reagents are known for their high efficiency and are frequently employed in solid-phase peptide synthesis. peptide.com

Silicon-based reagents: Methyltrimethoxysilane (MTM) has been shown to be an effective reagent for the direct amidation of carboxylic acids with amines. nih.gov

A direct, catalyst-free amidation can also be achieved by heating the carboxylic acid and the amine salt (with an added base) in a suitable solvent like toluene. rsc.org

Table 1: Representative Amidation Reaction of a Valine Derivative

| Carboxylic Acid | Amine Component | Coupling Conditions | Product | Yield | Reference |

|---|

Table 2: Common Coupling Reagents for Peptide Synthesis

| Reagent Class | Example | Full Name | Notes |

|---|---|---|---|

| Carbodiimide | DIC | N,N'-Diisopropylcarbodiimide | Often used with HOBt to minimize racemization. bachem.compeptide.com |

| Onium Salt (Uronium) | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, especially for sterically hindered amino acids. bachem.compeptide.com |

| Onium Salt (Uronium) | COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | A safer alternative to HOBt/HOAt-based reagents. bachem.com |

Schiff Base Formation

The primary amino group of this compound can react with aldehydes and ketones to form an imine, also known as a Schiff base. This condensation reaction typically occurs under mild acidic or basic conditions, or simply upon heating the reactants together, often with azeotropic removal of the water byproduct. ijacskros.comsemanticscholar.orgnih.gov

The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone, forming an unstable carbinolamine intermediate. ijacskros.com This intermediate then dehydrates to yield the stable imine. The reaction is generally reversible and can be influenced by the pH of the reaction medium.

The synthesis of Schiff bases can be carried out in various solvents, including ethanol, often with a catalytic amount of acid like glacial acetic acid. semanticscholar.orgnih.gov Green chemistry approaches, such as using microwave irradiation or micellar systems, have also been employed to enhance reaction rates and yields. chemrevlett.comresearchgate.net

Table 3: General Conditions for Schiff Base Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Primary Amine | Aldehyde/Ketone | Acetic Acid / Ethanol | Reflux | Schiff Base (Imine) | semanticscholar.orgnih.gov |

| Primary Amine | Aldehyde | SDS Surfactant / Ethyl lactate:water | Not specified | Schiff Base (Imine) | chemrevlett.com |

Stereochemical Stability and Stereospecific Reactions

This compound possesses a stereocenter at the α-carbon (C2), and its "D" configuration is a critical aspect of its chemical identity. The preservation of this stereochemistry is paramount in many of its applications, particularly in peptide synthesis, where racemization can lead to the formation of diastereomeric impurities that are difficult to separate and can have different biological activities. osti.gov

Racemization during peptide coupling reactions is a well-documented phenomenon, especially for sterically hindered amino acids like valine. mdpi.com It can occur through two primary mechanisms: direct enolization or the formation of a 5(4H)-oxazolone intermediate. uniurb.it The formation of the oxazolone (B7731731) is particularly favored when the N-terminal protecting group is an acyl group rather than a carbamate (B1207046) (e.g., Boc or Fmoc). The presence of a base, which is necessary to deprotonate the amine hydrochloride, can also promote racemization by abstracting the α-proton. mdpi.com

Several strategies are employed to minimize racemization during reactions involving the amino group:

Use of appropriate coupling reagents: Additives like HOBt and HOAt are known to suppress racemization by forming active esters that react with the amine component faster than the oxazolone can rearrange. uniurb.itpeptide.com

Choice of base: Weaker, sterically hindered bases like N-methylmorpholine (NMM) or sym-collidine are sometimes preferred over stronger bases like DIPEA or triethylamine to reduce the rate of α-proton abstraction. bachem.com

Reaction conditions: Low temperatures and shorter reaction times can also help to maintain the stereochemical integrity of the amino acid derivative.

The stereospecificity of reactions involving Methyl 3-mercapto-D-valinate is crucial. For instance, in peptide synthesis, the coupling reaction must be stereospecific to ensure that only the desired D-amino acid is incorporated into the growing peptide chain. The stereochemical purity of the final product is often verified using chiral chromatography techniques or by analyzing the diastereomeric products formed after derivatization with a chiral reagent. documentsdelivered.com Studies on the synthesis of tripeptides containing D-valine have highlighted the importance of carefully selecting coupling methods to prevent racemization. documentsdelivered.com

Table 4: Factors Influencing Stereochemical Stability in Peptide Coupling

| Factor | Condition Favoring Stereochemical Purity | Reason | Reference |

|---|---|---|---|

| Coupling Reagent Additive | Use of HOBt or HOAt | Forms active esters that react rapidly, minimizing time for oxazolone formation and racemization. | uniurb.itpeptide.com |

| Base | Use of weaker bases (e.g., NMM) | Reduces the rate of base-catalyzed α-proton abstraction. | bachem.com |

| N-terminal Protecting Group | Carbamate-type (Fmoc, Boc) | Less prone to forming the racemization-prone oxazolone intermediate compared to acyl groups. | uniurb.it |

Coordination Chemistry and Ligand Properties

Ligand Design Principles for Metal Chelation

The effectiveness of a chelating agent is determined by its ability to form stable complexes with metal ions, a property governed by the ligand's molecular structure. mdpi.com Ligand design is a critical aspect of medicinal inorganic chemistry and catalysis, focusing on creating molecules that can bind to metal ions with high specificity and stability.

Multidentate Ligand Architectures (S, N, O Donor Atoms)

Methyl 3-mercapto-D-valinate hydrochloride is a potentially multidentate ligand, possessing three donor atoms—sulfur (from the mercapto group), nitrogen (from the amino group), and oxygen (from the ester carbonyl group)—capable of coordinating with a metal center. Ligands containing N, S, and O donor atoms are well-studied for their ability to form stable chelates with a variety of metal ions. mdpi.comntno.org The arrangement of these donor atoms allows the molecule to form five- or six-membered chelate rings with a metal ion, which enhances the thermodynamic stability of the resulting complex (the chelate effect).

The thiol (-SH) group is a soft donor, showing a strong affinity for soft transition metals. The amino (-NH2) group is a harder donor that readily coordinates with a wide range of transition metals. mdpi.com The carbonyl oxygen of the methyl ester group is a hard donor and can also participate in coordination, making the ligand potentially tridentate (N, S, O). mdpi.com This combination of hard and soft donor atoms allows this compound to coordinate with a diverse array of metal ions, from early to late transition metals. libretexts.org The study of ligands with multiple donor sites is crucial as they can form stable complexes with various oxidation states and geometries. ntno.org

Interactive Table: Potential Donor Atoms and Their Properties

| Donor Atom | Functional Group | HSAB Classification | Typical Coordinated Metals |

| S | Thiol/Mercapto | Soft | Pd(II), Pt(II), Cu(I), Ag(I), Hg(II) |

| N | Amine | Borderline/Hard | Co(II/III), Ni(II), Cu(II), Zn(II) |

| O | Carbonyl (Ester) | Hard | Fe(III), Cr(III), Al(III) |

Chiral Ligand Synthesis for Asymmetric Catalysis

The "D-valinate" backbone of the molecule introduces chirality, a critical feature for applications in asymmetric catalysis. nih.gov The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries, and transition metal complexes featuring chiral ligands are among the most effective catalysts for achieving high enantioselectivity. nih.gov

This compound can serve as a precursor for more complex chiral ligands or be used directly in the formation of chiral metal catalysts. The fixed stereochemistry of the D-amino acid derivative can effectively control the spatial arrangement of substrates around the catalytic metal center, thereby directing the stereochemical outcome of a chemical reaction. nih.gov The development of new chiral ligands is an active area of research, with a focus on creating structurally diverse and configurationally stable molecules for use in reactions like asymmetric alkylations and hydrogenations. nih.govcapes.gov.br

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involves the reaction of a metal salt with the ligand under specific conditions. jscimedcentral.com The resulting complexes are then characterized using a suite of analytical techniques to determine their structure, composition, and properties. nih.govmdpi.com

Transition Metal Coordination Compounds (e.g., Cu, Ni, Co, Pd, Pt)

Complexes of this compound with various transition metals can be synthesized, leveraging the ligand's versatile donor set. nih.govresearchgate.net Typically, the synthesis involves reacting the hydrochloride salt of the ligand with a metal salt (e.g., chloride, sulfate, or acetate) in a suitable solvent, often with the addition of a base to deprotonate the ligand's thiol and ammonium (B1175870) groups, facilitating coordination. jscimedcentral.comnih.gov

The choice of metal dictates the geometry of the resulting complex. For instance, Co(II) and Ni(II) often form octahedral or square planar complexes, while Cu(II) commonly adopts a distorted square planar or square pyramidal geometry. nih.govresearchgate.net Pd(II) and Pt(II), as d⁸ metals, predominantly form square planar complexes, which are of particular interest in catalysis and medicine. rsc.org

Interactive Table: Expected Geometries of Metal Complexes

| Metal Ion | d-electron Count | Common Coordination Number(s) | Typical Geometry |

| Co(II) | d⁷ | 4, 6 | Tetrahedral, Octahedral |

| Ni(II) | d⁸ | 4, 6 | Square Planar, Octahedral |

| Cu(II) | d⁹ | 4, 5, 6 | Distorted Square Planar, Square Pyramidal |

| Pd(II) | d⁸ | 4 | Square Planar |

| Pt(II) | d⁸ | 4 | Square Planar |

Spectroscopic Signatures of Metal Binding (e.g., NMR chemical shifts, UV-Vis changes)

Spectroscopic methods are indispensable for confirming the coordination of the ligand to the metal ion. nih.gov

NMR Spectroscopy: Upon complexation, the chemical shifts of protons and carbons near the donor atoms are expected to change significantly. For instance, in ¹H NMR, the proton of the thiol group (-SH) would disappear upon deprotonation and coordination. The protons on the carbons adjacent to the sulfur, nitrogen, and oxygen atoms would likely experience downfield shifts due to the electron-withdrawing effect of the coordinated metal ion. researchgate.net